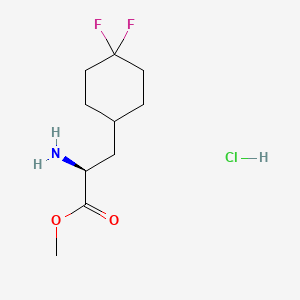
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclohexyl group, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride typically involves the protection of functional groups to prevent unwanted reactions. For instance, the preparation of SEM-protected methyl 2-(5-bromo-4H-1,2,4-triazol-3-yl)-2-(4,4-difluorocyclohexyl)acetate involves the use of potassium carbonate as a base . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert ketones or aldehydes to alcohols.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride involves its interaction with specific molecular targets. For instance, it may form reversible covalent bonds with cysteine residues in proteins, leading to the formation of thioimidate adducts . This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biological pathways.
類似化合物との比較
Similar Compounds
Methyl 2-(4,4-difluorocyclohexyl)propanedioate: Another compound with a difluorocyclohexyl group, used in different chemical applications.
Potassium (4,4-difluorocyclohexyl)trifluoroborate: Utilized in organic synthesis as a reagent.
Uniqueness
Methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride is unique due to its specific amino acid structure combined with the difluorocyclohexyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H18ClF2NO2 |
|---|---|
分子量 |
257.70 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7;/h7-8H,2-6,13H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
FPDUMVCAOUQLJR-QRPNPIFTSA-N |
異性体SMILES |
COC(=O)[C@H](CC1CCC(CC1)(F)F)N.Cl |
正規SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


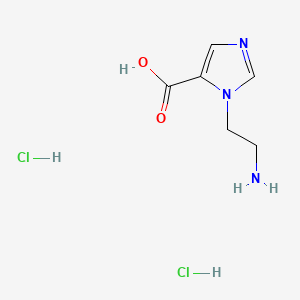
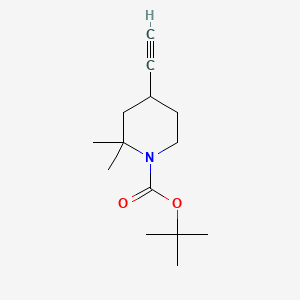
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
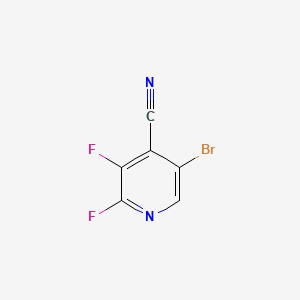
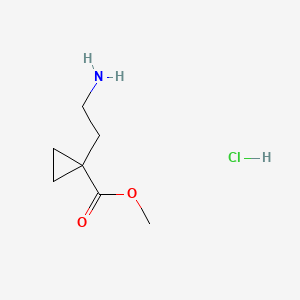
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
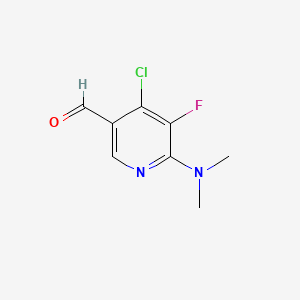
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
